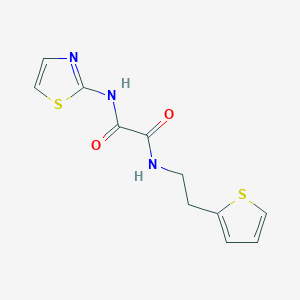

N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazole ring at the N1 position and a thiophene-containing ethyl group at the N2 position. Oxalamides are a class of compounds known for their diverse applications, including as flavoring agents, antimicrobial agents, and intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

N'-(1,3-thiazol-2-yl)-N-(2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S2/c15-9(10(16)14-11-13-5-7-18-11)12-4-3-8-2-1-6-17-8/h1-2,5-7H,3-4H2,(H,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITLRBDNOAUTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the condensation of thiazole and thiophene derivatives with oxalic acid or its derivatives. One common method involves the reaction of 2-aminothiazole with 2-(thiophen-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxide or sulfone derivatives.

Scientific Research Applications

N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with various molecular targets and pathways. The thiazole and thiophene moieties can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: S336 (with methoxy and pyridine groups) exhibits enhanced flavor-enhancing properties due to electron-donating substituents, which stabilize interactions with umami taste receptors . In contrast, GMC-3 (chlorophenyl and isoindolinone groups) shows antimicrobial activity, likely due to the electron-withdrawing chlorine atom enhancing reactivity .

- Heterocyclic Diversity: The target compound’s thiazole and thiophene groups may confer unique metabolic stability compared to S336’s pyridine or GMC-3’s isoindolinone, as sulfur-containing heterocycles often influence pharmacokinetics .

Antimicrobial Activity

- GMC Series : Demonstrated in vitro activity against Gram-positive bacteria (e.g., S. aureus), with MIC values <10 µg/mL for derivatives like GMC-3 .

- Thioxoacetamide Derivatives : Compounds 9–13 () showed moderate-to-high antimicrobial activity, with compound 9 (4-chlorobenzylidene substituent) exhibiting the highest potency .

Biological Activity

Overview

N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a heterocyclic compound characterized by the presence of thiazole and thiophene moieties. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H14N2O2S

- Molecular Weight : 286.34 g/mol

- CAS Number : 1209618-96-1

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Derivative : The thiazole ring is synthesized from α-haloketones and thioamides via Hantzsch thiazole synthesis.

- Thiophene Reaction : The thiophene derivative is introduced through a nucleophilic substitution reaction.

- Oxalamide Linkage Formation : The final step involves the reaction of the thiazole and thiophene derivatives in the presence of oxalyl chloride to form the oxalamide linkage.

The reaction conditions often require an inert atmosphere to prevent oxidation, and purification techniques such as recrystallization or chromatography are employed to obtain high purity products .

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity comparable to standard antibiotics .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Results indicate that the compound exhibits notable scavenging activity, which may be attributed to its ability to donate electrons and neutralize free radicals .

Anticancer Activity

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound has been tested against HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells, revealing significant antiproliferative effects with IC50 values in the micromolar range .

Case Studies

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial efficacy of various derivatives, including this compound against clinical isolates.

- Results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µg/mL.

-

Cytotoxicity Assessment :

- A comparative study was conducted on the cytotoxicity of this compound against different cancer cell lines.

- The findings demonstrated that it effectively inhibited cell growth, with IC50 values for HeLa cells at approximately 15 µM, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Thiazole and thiophene precursor synthesis : Functionalize thiazole and thiophene rings through Friedel-Crafts acylation or nucleophilic substitution (e.g., using brominated intermediates) .

Oxalamide coupling : React the thiazol-2-ylamine and thiophen-2-yl-ethylamine derivatives with oxalyl chloride or ethyl oxalyl chloride in dichloromethane or THF under inert atmosphere. Triethylamine is often used as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >90% purity .

- Optimization : Catalyst screening (e.g., DMAP for amide bond formation) and temperature control (0–25°C) improve yields. LC-MS monitoring of intermediates reduces side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Structural confirmation :

- 1H/13C NMR : Key for confirming substituent positions (e.g., thiophen-2-yl ethyl vs. thiophen-3-yl isomers). For example, thiophen-2-yl protons appear as distinct doublets near δ 7.2–7.4 ppm .

- HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ calculated for C12H12N3O2S2: 294.04) .

- Purity assessment :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm; ≥95% purity is standard for biological testing .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Antiviral activity : HIV entry inhibition assays (e.g., TZM-bl luciferase reporter system) at 10–100 µM concentrations, with cytotoxicity assessed via MTT .

- DNA-binding studies : UV-Vis titration or fluorescence quenching with CT-DNA; calculate binding constants (Kb) using the Benesi-Hildebrand equation .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitution) influence target binding and pharmacokinetics?

- SAR strategies :

- Thiophene vs. furan : Thiophene’s sulfur atom enhances π-stacking with aromatic residues (e.g., in HIV gp120), improving IC50 values by 2–3-fold compared to furan .

- Alkyl chain length : Extending the ethyl linker to propyl reduces metabolic clearance (t1/2 increased from 1.2 to 2.8 h in rat liver microsomes) .

- Computational modeling : Docking studies (AutoDock Vina) correlate substituent bulkiness with steric clashes in hydrophobic binding pockets .

Q. What mechanistic insights explain contradictory data in CYP enzyme inhibition studies?

- Case study : A structurally related oxalamide (S5456) showed 51% CYP3A4 inhibition at 10 µM in preliminary assays but <20% inhibition in follow-up tests .

- Resolution :

Assay specificity : Retest using recombinant CYP isoforms (e.g., CYP3A4 Supersomes) to rule out nonspecific binding .

Metabolite interference : LC-MS/MS identifies oxidative metabolites (e.g., thiophene sulfoxides) that may artifactually inhibit enzymes .

Q. How can researchers resolve discrepancies in reported antiviral IC50 values across studies?

- Factors to evaluate :

- Purity : Batch-to-batch variability (e.g., HPLC <90% vs. >95%) can alter IC50 by 10-fold .

- Cell line differences : TZM-bl (luciferase) vs. PBMC-based assays yield 2–5× variability due to receptor expression levels .

- Standardization : Use WHO-recommended reference compounds (e.g., AZT for HIV) as internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.